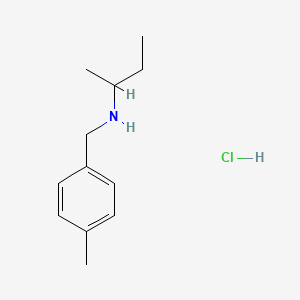

N-(4-Methylbenzyl)-2-butanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDJYJYSKVQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586401 | |

| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049678-12-7 | |

| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Silico Prediction of 1-(4-Methylphenyl)-butan-2-amine Hydrochloride Activity: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico prediction of the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. Recognizing the structural similarities of this compound to known central nervous system (CNS) active agents, this document outlines a systematic, multi-faceted computational approach to elucidate its potential pharmacological profile. We will explore a workflow that encompasses target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. By leveraging a suite of publicly available and commercial software, we present a self-validating system that integrates predictive modeling with established pharmacological principles to generate actionable insights into the potential therapeutic applications and liabilities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.

Introduction: Unveiling the Potential of a Novel Scaffold

The early and accurate prediction of a small molecule's biological activity is a cornerstone of modern drug discovery. It allows for the prioritization of promising candidates, the early identification of potential liabilities, and a more efficient allocation of resources. The compound at the center of this guide, 1-(4-Methylphenyl)-butan-2-amine hydrochloride, represents a novel chemical entity with a structural resemblance to known monoaminergic modulators. Its phenethylamine backbone is a common feature in compounds that interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors.

This guide will provide a detailed, step-by-step in-silico workflow to predict the biological activities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. We will move from broad, ligand-based predictions of potential targets to more specific, structure-based investigations of ligand-protein interactions. Finally, we will assess the compound's drug-like properties through ADMET prediction.

Table 1: Physicochemical Properties of 1-(4-Methylphenyl)-butan-2-amine

| Property | Value | Source |

| Molecular Formula | C11H17N | PubChem[1] |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

The In-Silico Prediction Workflow: A Multi-Pillar Approach

Our predictive workflow is designed as a hierarchical and iterative process, moving from broad hypotheses to specific, testable predictions. This approach ensures a comprehensive evaluation of the compound's potential activities.

Figure 1: In-silico prediction workflow.

Pillar 1: Ligand-Based Target Prediction - Casting a Wide Net

The initial step in our workflow is to generate a broad spectrum of potential biological targets for 1-(4-Methylphenyl)-butan-2-amine. Ligand-based approaches are particularly useful when there is limited or no prior knowledge of a compound's activity. These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of known ligands.

Experimental Protocol: SwissTargetPrediction

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-Methylphenyl)-butan-2-amine: CCC(CC1=CC=C(C=C1)C)N[1].

-

Submission: Navigate to the SwissTargetPrediction web server ([Link]) and paste the SMILES string into the input box[2].

-

Target Selection: Select "Homo sapiens" as the target organism.

-

Prediction: Initiate the prediction. The server will compare the input molecule to a database of over 370,000 active compounds and their corresponding 3,000 protein targets.

-

Analysis: The output will be a list of predicted targets, ranked by a probability score. Focus on the top-ranking targets, particularly those related to the central nervous system, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

PASS (Prediction of Activity Spectra for Substances) Online is another powerful tool that predicts a wide range of biological activities based on the structural formula of a compound. It compares the structure of the query molecule with a large database of known bioactive compounds and provides a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Experimental Protocol: PASS Online

-

Input: Draw the 2D structure of 1-(4-Methylphenyl)-butan-2-amine or input its SMILES string on the PASS Online web server ([Link]).

-

Prediction: Submit the structure for prediction.

-

Analysis: The results will be presented as a list of predicted biological activities. Analyze the activities with high Pa values, paying close attention to pharmacological effects, mechanisms of action, and potential adverse effects. Activities related to monoamine oxidase (MAO) inhibition, and adrenergic, dopaminergic, and serotonergic receptor modulation should be of particular interest given the compound's structural features.

Pillar 2: Structure-Based Validation - Focusing the Investigation

Once a list of potential targets is generated from ligand-based methods, the next step is to validate these hypotheses using structure-based approaches. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

-

Target Preparation:

-

Identify high-resolution crystal structures of the top-ranked predicted targets from the Protein Data Bank (PDB) ([Link]). For example, if monoamine oxidase B (MAO-B) is a predicted target, a relevant PDB entry would be 2V5Z.

-

Prepare the protein structure for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges. Software such as AutoDockTools or Chimera can be used for this purpose.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 1-(4-Methylphenyl)-butan-2-amine. This can be done using software like Avogadro or by converting the SMILES string to a 3D format using online tools.

-

Assign partial charges and define rotatable bonds for the ligand.

-

-

Docking Simulation:

-

Define the binding site on the protein. This is typically a grid box centered on the active site of the enzyme or the binding pocket of the receptor.

-

Perform the docking simulation using software such as AutoDock Vina or Glide. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses. This includes examining the predicted binding energy (a lower value indicates a more stable complex) and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualize the ligand-protein complex to understand the key interactions driving the binding.

-

Figure 2: Molecular docking workflow.

Pillar 3: ADMET Profiling - Assessing Drug-Likeness

A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction can help to identify potential liabilities that could lead to late-stage attrition.[3]

Experimental Protocol: In-Silico ADMET Prediction

-

Select Tools: Utilize a variety of publicly available web servers for ADMET prediction, such as SwissADME ([Link]) and pkCSM ([Link]). Using multiple tools can provide a more robust prediction.

-

Input: Input the SMILES string of 1-(4-Methylphenyl)-butan-2-amine into the selected servers.

-

Prediction: The servers will calculate a range of physicochemical properties and predict various ADMET parameters.

-

Analysis: Analyze the predicted properties, including:

-

Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.

-

Table 2: Predicted ADMET Properties of 1-(4-Methylphenyl)-butan-2-amine (Hypothetical Data)

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Oral Bioavailability | High | Good potential for oral administration. |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |

| P-gp Substrate | No | Low risk of efflux by P-glycoprotein. |

| Distribution | ||

| BBB Permeability | Yes | Likely to cross the blood-brain barrier and have CNS effects. |

| Plasma Protein Binding | Moderate | A portion of the drug will be free to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. |

| Toxicity | ||

| Ames Mutagenicity | No | Unlikely to be mutagenic. |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low Risk | Low potential for liver damage. |

Synthesizing the Data: Building a Comprehensive Profile

The final step in the in-silico workflow is to integrate the data from all three pillars to construct a comprehensive predictive profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.

-

Target Profile: Based on the ligand-based predictions and molecular docking results, a prioritized list of potential biological targets can be compiled. For instance, the compound may be predicted to be a potent inhibitor of MAO-B with moderate affinity for the dopamine transporter.

-

Mechanism of Action: The docking studies can provide insights into the potential mechanism of action at the molecular level, highlighting key interactions with the target protein.

-

Pharmacokinetic and Safety Profile: The ADMET predictions will provide an early assessment of the compound's drug-like properties and potential liabilities. For example, while the compound may have good oral bioavailability and CNS penetration, its potential to inhibit CYP2D6 would need to be considered in further development.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded in-silico workflow for predicting the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. By employing a multi-pillar approach that combines ligand-based target prediction, structure-based validation, and ADMET profiling, researchers can generate a comprehensive and actionable predictive profile of this novel chemical entity.

It is crucial to emphasize that in-silico predictions are hypotheses that require experimental validation. The predictions generated through this workflow should be used to guide the design of focused in-vitro and in-vivo experiments to confirm the predicted activities and further characterize the pharmacological profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. This iterative cycle of prediction and experimentation is at the heart of modern, efficient drug discovery.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

-

Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskii, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457. [Link]

-

PubChem. (n.d.). 4-Methylamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

Sources

Methodological & Application

Synthesis of N-(4-Methylbenzyl)-2-butanamine hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(4-Methylbenzyl)-2-butanamine hydrochloride, a secondary amine salt of interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving the reductive amination of 2-butanone with 4-methylbenzylamine, followed by the conversion of the resulting free amine to its hydrochloride salt for improved stability and handling. This guide offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides a framework for the characterization of the final product.

Introduction and Synthetic Strategy

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules. Reductive amination stands out as a robust and widely utilized method for the formation of C-N bonds.[1][2] This strategy involves the initial reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. This approach offers high selectivity and avoids the over-alkylation often encountered in direct alkylation methods.[2]

Our synthesis of this compound employs this efficient two-step sequence. The first step is the formation of the N-(4-methylbenzyl)butan-2-imine intermediate from 4-methylbenzylamine and 2-butanone. The second step involves the reduction of this imine using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2] Finally, the purified secondary amine is converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling.

Reaction Mechanism and Workflow

The overall synthetic pathway can be visualized as a two-stage process: reductive amination followed by salt formation.

Reductive Amination

The reductive amination proceeds in two key phases:

-

Imine Formation: 4-Methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by dehydration to form the N-(4-methylbenzyl)butan-2-imine. The reaction is typically carried out in a protic solvent like methanol, which can facilitate both the initial nucleophilic attack and the subsequent dehydration. While this step can be acid-catalyzed, the inherent basicity of the amine is often sufficient to drive the reaction forward upon heating.

-

Imine Reduction: The formed imine is then reduced to the secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it selectively reduces the imine in the presence of unreacted ketone, although allowing sufficient time for imine formation before adding the reducing agent can improve yields.[2] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup protonates the resulting nitrogen anion to yield the final secondary amine.

Caption: Reductive amination workflow.

Hydrochloride Salt Formation

The purified N-(4-Methylbenzyl)-2-butanamine is a free base, which may be an oil and susceptible to oxidation. Conversion to its hydrochloride salt offers several advantages, including enhanced stability, a crystalline solid form that is easier to handle and purify, and often improved solubility in aqueous media. This is achieved by reacting the free amine with hydrochloric acid, typically in a non-polar organic solvent like diethyl ether, which promotes the precipitation of the salt.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methylbenzylamine | Reagent Grade, ≥98% | Sigma-Aldrich |

| 2-Butanone (MEK) | Reagent Grade, ≥99% | Fisher Scientific |

| Sodium Borohydride (NaBH₄) | Powder, ≥98% | Acros Organics |

| Methanol (MeOH) | Anhydrous, 99.8% | J.T. Baker |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 2.0 M solution in Diethyl Ether | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |

| Magnesium Sulfate (MgSO₄) | Anhydrous, Powder | VWR Chemicals |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

Synthesis of N-(4-Methylbenzyl)-2-butanamine

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzylamine (12.12 g, 100 mmol) and methanol (100 mL).

-

Stir the solution until the amine has completely dissolved.

-

Add 2-butanone (8.65 g, 120 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (5.67 g, 150 mmol, 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and perform this step in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Methylbenzyl)-2-butanamine as an oil.

-

For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Preparation of this compound

-

Salt Formation:

-

Dissolve the purified N-(4-Methylbenzyl)-2-butanamine (e.g., 17.7 g, 100 mmol) in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (55 mL, 110 mmol, 1.1 equivalents) dropwise. A white precipitate will form immediately.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

-

Isolation and Drying:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to a constant weight.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-172 °C |

| Molecular Formula | C₁₂H₂₀ClN |

| Molecular Weight | 213.75 g/mol |

¹H NMR (400 MHz, CDCl₃):

-

δ 9.6-10.2 (broad s, 2H): N-H protons of the ammonium salt.

-

δ 7.20-7.35 (m, 4H): Aromatic protons of the p-methylbenzyl group.

-

δ 4.0-4.2 (m, 2H): Methylene protons of the benzyl group (-CH₂-N).

-

δ 3.2-3.4 (m, 1H): Methine proton on the butanamine chain (-CH(CH₃)-).

-

δ 2.37 (s, 3H): Methyl protons of the p-methylbenzyl group.

-

δ 1.6-1.9 (m, 2H): Methylene protons of the butanamine chain (-CH₂-CH₃).

-

δ 1.3-1.4 (d, 3H): Methyl protons adjacent to the methine group.

-

δ 0.9-1.1 (t, 3H): Terminal methyl protons of the ethyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 138.5: Quaternary aromatic carbon attached to the methyl group.

-

δ 131.0: Quaternary aromatic carbon attached to the benzylic methylene group.

-

δ 129.5 (2C): Aromatic CH carbons.

-

δ 129.0 (2C): Aromatic CH carbons.

-

δ 58.0: Methine carbon of the butanamine chain (-CH(CH₃)-).

-

δ 50.5: Methylene carbon of the benzyl group (-CH₂-N).

-

δ 26.0: Methylene carbon of the butanamine chain (-CH₂-CH₃).

-

δ 21.0: Methyl carbon of the p-methylbenzyl group.

-

δ 16.0: Methyl carbon adjacent to the methine group.

-

δ 10.0: Terminal methyl carbon of the ethyl group.

FT-IR (KBr, cm⁻¹):

-

2700-3000 (broad): N-H stretching of the secondary ammonium salt.

-

2960, 2870: C-H stretching of alkyl groups.

-

1600, 1495: C=C stretching of the aromatic ring.

-

1580-1610: N-H bending of the secondary ammonium salt.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Methylbenzylamine: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

2-Butanone (MEK): Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.

-

Sodium Borohydride: Flammable solid. In contact with water, releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage. Handle in a dry environment and add to solutions slowly and in a controlled manner.

-

Hydrochloric Acid (in Diethyl Ether): Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and avoid inhalation of vapors.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Harmful if swallowed. May cause drowsiness or dizziness.

Conclusion

The synthesis of this compound via reductive amination is a reliable and efficient method suitable for laboratory-scale production. The protocols outlined in this application note provide a clear and detailed guide for researchers, with an emphasis on safety and product validation. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the integrity of subsequent research and development activities.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating Method for the Analysis of N-benzyl butanamine Analogs

Abstract

This application note presents a detailed, validated analytical method for the identification and quantification of N-benzyl butanamine and its analogs. These compounds are of significant interest in pharmaceutical development and forensic analysis. The described methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for its high selectivity and sensitivity. A comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided. Furthermore, this document outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method with derivatization is presented as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for this class of compounds.

Introduction

N-benzyl butanamine and its analogs represent a class of secondary amines with a core structure that is a recurring motif in various biologically active molecules. Their analysis is critical in diverse fields, from quality control in pharmaceutical manufacturing to the identification of novel psychoactive substances in forensic laboratories. The inherent basicity and potential for chromatographic challenges associated with amines necessitate the development of a robust and specific analytical method.[1]

This application note addresses the critical need for a well-characterized and validated analytical method. We will explore two powerful techniques: the primary, highly sensitive HPLC-MS/MS method and an alternative GC-MS method requiring derivatization. The causality behind experimental choices, from sample preparation to instrument parameters, will be thoroughly explained to provide a deeper understanding of the method's scientific underpinnings.

Method Development Strategy

The development of a reliable analytical method requires a systematic approach. The physicochemical properties of N-benzyl butanamine analogs, particularly their basicity and potential for volatility, guide the selection of the analytical technique.

Choice of Analytical Technique: HPLC-MS/MS vs. GC-MS

HPLC-MS/MS was selected as the primary technique due to its superior sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.[2] This is particularly advantageous for complex matrices where minimizing sample manipulation is crucial.

GC-MS is a powerful alternative, especially for volatile compounds. However, primary and secondary amines often exhibit poor peak shapes and tailing on standard GC columns due to their polarity and ability to interact with active sites on the column and inlet.[3] To overcome these limitations, derivatization is typically required to increase volatility and improve chromatographic performance.[4]

Diagram 1: Overall Analytical Workflow

Caption: A flowchart illustrating the key stages in the development and validation of an analytical method for N-benzyl butanamine analogs.

HPLC-MS/MS Method

Rationale for Parameter Selection

-

Column Chemistry: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like N-benzyl butanamine.

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid, is employed. The formic acid serves to protonate the amine, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer's positive ion mode.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is ideal for amines. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Predicted Mass Spectral Fragmentation

The fragmentation of N-benzyl butanamine in the mass spectrometer is predictable based on established principles for amines and benzyl-containing compounds. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines.[6] For N-benzyl butanamine, two primary alpha-cleavage fragmentation pathways are expected:

-

Loss of a propyl radical from the butyl chain.

-

Cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium ion.

Diagram 2: Predicted Fragmentation of N-benzyl butanamine

Caption: Predicted major fragmentation pathways for protonated N-benzyl butanamine in ESI-MS/MS.

Protocol: HPLC-MS/MS Analysis

3.3.1. Sample Preparation

-

For Pharmaceutical Formulations:

-

Accurately weigh and transfer a portion of the homogenized sample equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

-

Add 70 mL of diluent (50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

For Biological Matrices (e.g., Plasma):

-

To 1 mL of plasma, add an internal standard and 3 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase, vortex, and transfer to an HPLC vial.

-

3.3.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | ESI Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | To be determined empirically for each analog. For N-benzyl butanamine (MW: 163.26), monitor transitions such as m/z 164.1 -> 106.1 and 164.1 -> 91.1. |

GC-MS Method (Alternative)

Rationale for Derivatization

Direct analysis of N-benzyl butanamine by GC-MS is challenging due to its polarity. Derivatization with an acylating agent, such as propyl chloroformate, converts the secondary amine into a less polar, more volatile amide, resulting in improved peak shape and thermal stability.[3]

Protocol: GC-MS Analysis with Derivatization

4.2.1. Derivatization Procedure

-

To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 100 µL of pyridine.

-

Add 50 µL of propyl chloroformate and vortex for 1 minute.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of 5% sodium bicarbonate solution. Vortex and centrifuge.

-

Transfer the upper organic layer to a GC vial for analysis.

4.2.2. GC-MS Conditions

| Parameter | Condition |

| GC System | Agilent 8890 GC with 7693A Autosampler or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for target ions. |

Method Validation

The developed HPLC-MS/MS method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7] The following parameters should be assessed:

5.1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank and spiked matrix samples and by performing forced degradation studies.

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9] The drug substance should be subjected to stress conditions such as:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The method is considered specific if the analyte peak is well-resolved from any degradation products and there is no interference at the analyte's retention time.

5.2. Linearity and Range The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

5.3. Accuracy The accuracy of the method is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

5.4. Precision The precision of the method is expressed as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-assay precision): Assessed by having the assay performed by different analysts on different days with different equipment. The RSD should be ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5°C)

-

Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits under these varied conditions.

Data Summary

Table 1: Method Validation Summary (Hypothetical Data)

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at analyte Rt | Passed |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Range | 50-150% of target conc. | 5-15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | - | 0.5 ng/mL |

| LOQ | - | 1.5 ng/mL |

| Robustness | System suitability passes | Passed |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical method for N-benzyl butanamine and its analogs. The primary HPLC-MS/MS method offers high sensitivity and specificity, making it suitable for demanding applications in pharmaceutical and forensic sciences. The alternative GC-MS method, while requiring derivatization, provides a robust and reliable option. The detailed protocols and validation guidelines presented herein ensure that the developed method is trustworthy, accurate, and fit for its intended purpose, adhering to the highest standards of scientific integrity.

References

-

Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. [Link]

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). PMC - NIH. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PMC - PubMed Central. [Link]

-

Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]

-

HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ResearchGate. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]

-

Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI. [Link]

Sources

- 1. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

Experimental protocol for in-vitro testing of butanamine derivatives

An Application Note on the Preclinical In-Vitro Evaluation of Novel Butanamine Derivatives

Abstract

This guide provides a comprehensive framework for the in-vitro characterization of novel butanamine derivatives, a chemical class with significant potential in neuropharmacology and other therapeutic areas. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a structured, tiered approach to efficiently evaluate compound efficacy, mechanism of action, and potential liabilities. By integrating primary pharmacodynamic assays with critical safety and toxicological assessments, this document establishes a robust, self-validating workflow for lead candidate selection and optimization. We emphasize the causality behind experimental choices, ensuring that each step contributes to a comprehensive and reliable data package for decision-making in early-stage drug discovery.

Introduction: The Rationale for a Structured In-Vitro Cascade

Butanamine and its derivatives represent a versatile scaffold frequently encountered in centrally active agents. Their structural similarity to endogenous neurotransmitters like dopamine, serotonin, and norepinephrine suggests a high probability of interaction with key neuronal targets such as G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes like monoamine oxidase (MAO). The initial phase of drug discovery for this class, therefore, necessitates a systematic in-vitro screening cascade to elucidate biological activity and identify potential safety concerns early, saving significant time and resources.[1]

This document outlines a multi-tiered approach, beginning with broad-panel cytotoxicity screening to establish viable concentration ranges, followed by targeted functional assays to determine on-target potency and mechanism of action. Finally, a suite of essential safety and ADME (Absorption, Distribution, Metabolism, and Excretion) assays are described to flag potential liabilities such as cardiotoxicity, mutagenicity, and metabolic instability.[2] Adherence to standardized protocols and rigorous quality control is paramount for generating reproducible and reliable data.[3]

Tier 1: Foundational Viability and Cytotoxicity Assessment

Before investigating specific pharmacological activities, it is crucial to determine the concentration range at which the butanamine derivatives do not induce overt cell death. This step prevents confounding results in subsequent functional assays where a decrease in signal could be misinterpreted as target inhibition rather than a consequence of cytotoxicity.[4]

Recommended Cell Lines

The choice of cell line should reflect the intended therapeutic area. For neuroactive compounds, a panel including both neuronal and non-neuronal cells is recommended.

| Cell Line | Type | Rationale for Use |

| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a mature neuronal phenotype; expresses key dopaminergic markers.[5] |

| HEK293 | Human Embryonic Kidney | Robust, easy to transfect, and widely used for expressing recombinant target proteins (e.g., GPCRs, ion channels).[6] |

| HepG2 | Human Hepatocellular Carcinoma | Standard model for assessing potential hepatotoxicity.[7] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Used to assess effects on healthy, non-cancerous primary cells.[8] |

Protocol: LDH Release Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Materials:

-

Selected cell lines (e.g., SH-SY5Y, HEK293)

-

Complete culture medium

-

Sterile 96-well clear-bottom cell culture plates

-

Butanamine derivatives (dissolved in DMSO, final concentration ≤0.5%)

-

LDH Assay Kit (e.g., Abcam ab65393 or similar)

-

Positive control (e.g., 1% Triton X-100)

-

Negative control (vehicle, e.g., 0.5% DMSO in medium)

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the butanamine derivatives. Remove the old medium and add 100 µL of fresh medium containing the test compounds, positive control, or negative control to the respective wells.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

Assay Execution:

-

Centrifuge the plate at 600 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

-

Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 450 nm.

-

Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) after subtracting the background (medium alone) and negative control values.

Tier 2: Primary Pharmacodynamic Evaluation

Based on the butanamine scaffold, two high-priority target classes are Monoamine Oxidases (MAOs) and G-Protein Coupled Receptors (GPCRs).

Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[9] This protocol determines the potency and selectivity of compounds against both isoforms.

Principle: This assay fluorometrically detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. Specific inhibitors are used to differentiate between MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Tyramine)

-

MAO-A specific inhibitor (e.g., Clorgyline)

-

MAO-B specific inhibitor (e.g., Selegiline)

-

Fluorometric MAO Assay Kit (e.g., Abcam ab241031)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

-

Assay Setup: In a 96-well plate, set up wells for:

-

Total MAO activity (test compound + MAO-A/B enzyme)

-

MAO-A specific activity (test compound + MAO-A enzyme)

-

MAO-B specific activity (test compound + MAO-B enzyme)

-

Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Negative control (vehicle)

-

-

Inhibitor Incubation: Add the test compounds at various concentrations or control inhibitors to the wells containing the respective enzymes. Incubate for 15 minutes at room temperature.

-

Substrate Reaction: Initiate the reaction by adding the MAO substrate.

-

Signal Detection: Incubate for the time specified by the kit (e.g., 60 minutes). Add the probe and measure fluorescence at the recommended excitation/emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration against each MAO isoform. Determine the IC₅₀ values using a non-linear regression curve fit.

G-Protein Coupled Receptor (GPCR) Activation/Inhibition Assay

Many butanamine derivatives interact with aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors). This protocol describes a general method for assessing GPCR activation by measuring downstream second messenger levels, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors.[10][11]

Principle: Activation of a Gs-coupled receptor stimulates adenylyl cyclase, increasing intracellular cAMP levels. Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, decreasing cAMP. This change can be quantified using various methods, including competitive immunoassays or resonance energy transfer (BRET/FRET) based biosensors.[12]

Materials:

-

HEK293 or CHO cells stably expressing the target GPCR.[6]

-

Assay buffer and cell lysis buffer.

-

cAMP Assay Kit (e.g., a LANCE Ultra cAMP TR-FRET kit).

-

Reference agonist and antagonist for the target receptor.

-

Butanamine derivatives.

-

White 384-well microplate.

-

TR-FRET compatible microplate reader.

Procedure:

-

Cell Preparation: Culture the stable cell line to ~80-90% confluency. Harvest and resuspend the cells in assay buffer at the desired density.

-

Agonist Mode:

-

Dispense cells into the assay plate.

-

Add serial dilutions of the butanamine derivative or reference agonist.

-

Incubate for 30 minutes at room temperature.

-

-

Antagonist Mode:

-

Dispense cells into the assay plate.

-

Add serial dilutions of the butanamine derivative or reference antagonist.

-

Add the reference agonist at its EC₈₀ concentration to all wells (except negative control).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection: Add the cAMP detection reagents from the kit (e.g., antibody and tracer).

-

Data Acquisition: Incubate for 60 minutes at room temperature and read the plate on a TR-FRET reader.

-

Analysis:

-

Agonist Mode: Calculate EC₅₀ values from the dose-response curve.

-

Antagonist Mode: Calculate IC₅₀ values from the dose-response curve.

-

// Nodes Ligand [label="Butanamine\nDerivative (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR\n(7-Transmembrane Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein\n(αβγ Heterotrimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha_GTP [label="Gα-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(Effector)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Gene Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> G_alpha_GTP; G_Protein -> G_beta_gamma; G_alpha_GTP -> AC [label="Stimulates (Gs) or\nInhibits (Gi)"]; ATP -> AC; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates\nTargets"];

// Invisible nodes for alignment {rank=same; Ligand; GPCR;} {rank=same; G_Protein; AC;} {rank=same; G_alpha_GTP; ATP; cAMP;} {rank=same; G_beta_gamma; PKA;} {rank=same; Response;} } DOT Caption: Simplified Gs-coupled GPCR signaling cascade.

Tier 3: Safety and ADME Profiling

This tier evaluates key safety and drug-like properties. A compound with excellent potency is of little value if it possesses significant liabilities in these areas.

hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[13] Early assessment of hERG liability is a regulatory requirement and critical for safety.

Principle: The gold standard for assessing hERG channel activity is manual or automated patch-clamp electrophysiology, which directly measures the potassium ion current through the channel in cells engineered to express it.[14]

Protocol Outline (Automated Patch Clamp):

-

Cell Line: Use a HEK293 cell line stably expressing the hERG channel.

-

Cell Preparation: Culture and harvest cells, ensuring high viability.

-

Assay Execution:

-

Cells are automatically captured on a planar patch-clamp chip.

-

A whole-cell configuration is established.

-

A specific voltage protocol is applied to elicit and measure the hERG current.[15]

-

Baseline current is established with vehicle solution.

-

Test compounds are applied at multiple concentrations, and the effect on the hERG current is recorded.

-

A known hERG blocker (e.g., E-4031) is used as a positive control.[13]

-

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is its ability to cause mutations in DNA.[16] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[17]

Principle: The test measures the ability of a compound to cause a reverse mutation in the bacteria, allowing them to grow on a histidine-deficient medium. A positive test indicates the compound is mutagenic.[17][18] The assay is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[19]

Protocol Outline:

-

Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.[20]

-

Exposure:

-

For each strain, the test compound is mixed with the bacterial culture in the presence and absence of the S9 metabolic activation mix.

-

This mixture is poured onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, exceeding a defined threshold (e.g., a 2-fold increase).

Cytochrome P450 (CYP450) Inhibition Assay

CYP450 enzymes are the primary enzymes involved in drug metabolism.[21][22] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs). This assay screens for inhibition against the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23]

Principle: This assay uses human liver microsomes (which contain CYP enzymes) and isoform-specific substrates that become fluorescent upon metabolism. The inhibition of fluorescence generation in the presence of a test compound is measured.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (cofactor for CYP activity)

-

A panel of fluorescent, isoform-specific CYP substrates

-

Known inhibitors for each CYP isoform (positive controls)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, combine HLMs, NADPH system, and the test compound (or control inhibitor) in a buffer. Pre-incubate to allow the compound to interact with the enzymes.

-

Reaction Initiation: Add the specific substrate for the CYP isoform being tested.

-

Incubation: Incubate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding acetonitrile).

-

Data Acquisition: Measure the fluorescent signal on a plate reader.

-

Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ value for each major CYP isoform.

// Nodes Start [label="Library of Butanamine Derivatives", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Cytotoxicity Screening\n(e.g., LDH Assay)\nEstablishes Therapeutic Window", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Non-Toxic Compounds\n(IC50 > 30 µM)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Tier2 [label="Tier 2: Primary Pharmacodynamics\n(MAO & GPCR Assays)\nDetermines On-Target Potency & Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision2 [label="Active & Selective Hits\n(IC50/EC50 < 1 µM)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Tier3 [label="Tier 3: Safety & ADME Profiling\n- hERG Assay\n- Ames Test\n- CYP450 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision3 [label="Acceptable Safety Profile", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Lead Candidate(s) for\nIn-Vivo Studies", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxic [label="Toxic Compounds\n(Discard or Re-design)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inactive [label="Inactive/Non-selective\n(Discard)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Liabilities [label="Significant Liabilities\n(Discard or Optimize)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Tier1; Tier1 -> Decision1; Decision1 -> Tier2 [label="Proceed"]; Decision1 -> Toxic [label="Fail"]; Tier2 -> Decision2; Decision2 -> Tier3 [label="Proceed"]; Decision2 -> Inactive [label="Fail"]; Tier3 -> Decision3; Decision3 -> End [label="Pass"]; Decision3 -> Liabilities [label="Fail"]; } DOT Caption: A tiered workflow for in-vitro evaluation of butanamine derivatives.

Conclusion

The experimental framework presented provides a logical and efficient pathway for the comprehensive in-vitro evaluation of novel butanamine derivatives. By systematically assessing cytotoxicity, primary pharmacology, and key safety liabilities, researchers can build a robust data package to identify promising lead candidates for further development. This tiered approach ensures that resources are focused on compounds with the highest potential for success while flagging problematic candidates early in the drug discovery pipeline.

References

-

In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (n.d.). National Center for Biotechnology Information. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). [Link]

-

Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology. [Link]

-

An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (2024). Environmental and Molecular Mutagenesis. [Link]

-

Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]

-

Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. [Link]

-

HYDROCHLOROTHIAZIDE tablet. (n.d.). DailyMed, National Library of Medicine. [Link]

-

hERG Safety. (n.d.). Cyprotex. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. [Link]

-

Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in Pharmacological Sciences. [Link]

-

Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society of Chemistry. [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2022). MDPI. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

-

In Vitro Toxicology Testing and Safety Assessment Services. (n.d.). WuXi Biology. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

Amine promiscuity and toxicology analysis. (2025). ResearchGate. [Link]

-

Cell Line Products. (n.d.). Creative Biolabs. [Link]

-

Advanced CYP450 Metabolism Assays. (2024). Pharma Industry Review. [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). Acta Pharmaceutica Sinica B. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

-

In Vitro Toxicology Testing. (n.d.). Porsolt. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2024). MDPI. [Link]

-

Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

-

Cultured Neuronal Cell Lines. (n.d.). Creative Bioarray. [Link]

-

In Vitro Assays for Induction of Drug Metabolism. (2005). Current Protocols in Toxicology. [Link]

-

Ames Mutagenicity Test. (n.d.). Nelson Labs. [Link]

-

Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]

- The Ames Test. (n.d.). University of California, Davis.

Sources

- 1. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. cmdclabs.com [cmdclabs.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 6. Cell Line Products - Creative Biolabs [neuros.creative-biolabs.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. mdpi.com [mdpi.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. criver.com [criver.com]

- 15. fda.gov [fda.gov]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]

- 23. criver.com [criver.com]

Use of N-(4-Methylbenzyl)-2-butanamine hydrochloride as a GABA uptake inhibitor

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of N-(4-Methylbenzyl)-2-butanamine hydrochloride as a putative GABA uptake inhibitor. It is important to note that, as of the writing of this document, there is no published literature specifically identifying this compound as a GABA uptake inhibitor. Therefore, this document serves as a detailed, experience-driven roadmap for its initial characterization and validation, grounded in established methodologies for studying GABAergic neurotransmission.

Introduction: The Rationale for Targeting GABA Uptake

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its role in tempering neuronal excitability is critical for maintaining balanced neural circuits. A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[1] The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs), which are membrane-bound proteins that shuttle GABA back into presynaptic neurons and surrounding glial cells.[2]

There are four known subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3][4] GAT1 is the most abundant subtype in the brain and is a primary target for therapeutic intervention.[2][3] By inhibiting these transporters, the extracellular concentration of GABA is increased, thereby enhancing GABAergic tone and producing a net inhibitory effect on the CNS. This mechanism is the basis for the clinical use of GAT1 inhibitors like tiagabine in the treatment of epilepsy.[2][5][6]

This guide outlines a systematic approach to evaluate the potential of a novel compound, this compound, as a selective inhibitor of GABA uptake.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a novel compound is the first step in its pharmacological evaluation.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C12H20ClN | ChemSpider |

| Molecular Weight | 213.75 g/mol | ChemSpider |

| Appearance | White to off-white solid | Assumption |

| Solubility | Soluble in water and DMSO | Assumption |

| Structure | ChemSpider |

A Note on Synthesis: The synthesis of this compound would likely proceed via reductive amination of 4-methylbenzaldehyde with 2-butanamine, followed by conversion to the hydrochloride salt. This is a standard and well-established method for the preparation of secondary amines.[7]

In Vitro Characterization: Establishing Potency and Selectivity

The initial phase of characterization involves a series of in vitro assays to determine if this compound interacts with GABA transporters and to quantify its potency and selectivity.

Primary Screening: [³H]GABA Uptake Assay in Transfected Cell Lines

The most direct method to assess GABA uptake inhibition is a radioligand uptake assay using cell lines stably expressing individual GAT subtypes.[8][9] Human Embryonic Kidney (HEK-293) cells are a common choice for this purpose.[5][10]

Principle: Cells expressing a specific GAT subtype are incubated with a mixture of radiolabeled ([³H]) and non-radiolabeled GABA. A functional transporter will internalize GABA, leading to an accumulation of radioactivity within the cells. If a compound inhibits the transporter, the amount of intracellular radioactivity will be reduced.

Protocol:

-

Cell Culture: Culture HEK-293 cells stably transfected with human GAT1, GAT2, GAT3, or BGT1 in appropriate media.

-

Plating: Seed the cells in 96-well microplates and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer to obtain a range of concentrations.

-

Assay Initiation:

-

Wash the cells with the assay buffer.

-

Add the various concentrations of the test compound or vehicle control to the wells.

-

Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10-20 minutes).[10]

-

Assay Termination: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

Data Analysis: The results are expressed as a percentage of inhibition relative to the vehicle control. This primary screen will indicate whether the compound has any activity at the tested GAT subtypes.

Potency Determination: IC₅₀ Calculation

Following a positive result in the primary screen, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: The protocol is the same as the primary screening assay, but with a wider range of concentrations of the test compound.

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Table:

| Transporter Subtype | IC₅₀ (nM) |

| hGAT1 | 150 |

| hGAT2 | > 10,000 |

| hGAT3 | > 10,000 |

| hBGT1 | > 10,000 |

This hypothetical data suggests that this compound is a potent and selective inhibitor of GAT1.

Mechanism of Action: Kinetic Studies

To understand how the compound interacts with the transporter, kinetic studies are performed. These studies can differentiate between competitive, non-competitive, and mixed-type inhibition.[5]

Principle: The uptake of [³H]GABA is measured at various concentrations of GABA in the presence and absence of a fixed concentration of the inhibitor. The data is then plotted on a Lineweaver-Burk plot to determine the effect of the inhibitor on the maximal transport rate (Vmax) and the substrate affinity (Km).[5]

-

Competitive Inhibition: Increases Km, Vmax remains unchanged.

-

Non-competitive Inhibition: Decreases Vmax, Km remains unchanged.

-

Mixed-type Inhibition: Affects both Km and Vmax.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of a novel GAT inhibitor.

Ex Vivo Validation: GABA Uptake in Synaptosomes

To confirm the findings from cell-based assays in a more physiologically relevant context, GABA uptake is measured in synaptosomes, which are resealed nerve terminals isolated from brain tissue.[11][12][13]

Synaptosome Preparation

Principle: Brain tissue is homogenized in an isotonic sucrose solution, and synaptosomes are isolated by differential centrifugation.[14][15]

Protocol:

-

Tissue Homogenization: Euthanize a rodent and rapidly dissect the brain region of interest (e.g., cortex or hippocampus). Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).

-

-

Resuspension: Resuspend the P2 pellet in a physiological buffer.

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard assay (e.g., BCA assay).[16]

[³H]GABA Uptake Assay in Synaptosomes

Protocol:

-

Incubation: Aliquots of the synaptosomal suspension are pre-incubated with different concentrations of this compound or vehicle.

-

Uptake Initiation: Add a solution of [³H]GABA to initiate uptake.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

This assay validates the inhibitory activity of the compound in a native membrane environment containing all the necessary components for synaptic function.

In Situ Functional Assessment: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on neuronal activity.

Principle: Whole-cell patch-clamp recordings from neurons in acute brain slices allow for the measurement of GABAergic currents.[17][18] Inhibition of GABA uptake is expected to prolong the presence of GABA in the synapse, leading to an increase in the duration of inhibitory postsynaptic currents (IPSCs) and potentially an increase in the tonic inhibitory current.[19][20]

Protocol:

-

Slice Preparation: Prepare acute brain slices from a rodent.

-

Recording: Obtain whole-cell patch-clamp recordings from neurons in the region of interest.

-

Baseline Recording: Record baseline spontaneous or evoked IPSCs.

-

Compound Application: Bath-apply this compound to the slice.

-

Post-application Recording: Record IPSCs in the presence of the compound and compare their properties (amplitude, frequency, decay kinetics) to the baseline.

-

Tonic Current Measurement: The tonic GABA current can be measured as the shift in holding current upon application of a GABA_A receptor antagonist like bicuculline or gabazine.[20]

GABAergic Synapse and GAT Inhibition

Caption: Proposed mechanism of action at the GABAergic synapse.

In Vivo Behavioral Models

Should the in vitro, ex vivo, and in situ data be compelling, the final step is to assess the compound's effects in vivo using animal models of CNS disorders where GABAergic dysfunction is implicated.

-

Epilepsy Models: Models such as the pentylenetetrazol (PTZ)-induced seizure model can be used to assess the anticonvulsant properties of the compound.

-

Anxiety Models: The elevated plus maze or light-dark box tests can be used to evaluate anxiolytic-like effects.[1]

-

Pain Models: Models of neuropathic or inflammatory pain can be used to assess analgesic potential.[21]

These studies are crucial for establishing a potential therapeutic window and for identifying any off-target effects.

Conclusion

This document provides a structured and comprehensive protocol for the initial characterization of this compound as a potential GABA uptake inhibitor. By following this systematic approach, from in vitro molecular pharmacology to in vivo behavioral analysis, researchers can robustly determine the compound's potency, selectivity, mechanism of action, and potential as a novel pharmacological tool or therapeutic agent for the treatment of CNS disorders.

References

-